

An In-depth Technical Guide to Dibromiodomethane (CAS 593-94-2)

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Compound of Interest

Compound Name: *Dibromiodomethane*

Cat. No.: *B121520*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromiodomethane, with the CAS number 593-94-2, is a trihalomethane compound of significant interest in environmental science and toxicology. As a byproduct of water disinfection processes, its presence in drinking water raises health concerns. For researchers and professionals in drug development, understanding the chemical properties, synthesis, and biological effects of such halogenated methanes is crucial. This document provides a comprehensive technical overview of **dibromiodomethane**, including its physicochemical properties, synthesis and analysis protocols, and toxicological profile. This information is valuable for those working with halogenated compounds as potential intermediates in organic synthesis or for assessing the toxicological risks of related structures.

Physicochemical Properties

A summary of the key physical and chemical properties of **dibromiodomethane** is presented in the table below.

Property	Value	Reference
Molecular Formula	CHBr ₂ I	[1]
Molecular Weight	299.73 g/mol	[1]
Appearance	Dark red to dark brown oil	[2]
Density	3.3 g/cm ³	[2]
Boiling Point	185.9 °C	[2]
Flash Point	66.2 °C	
IUPAC Name	dibromo(iodo)methane	
Synonyms	Methane, dibromiodo-	

Synthesis of Dibromiodomethane

Dibromiodomethane can be synthesized in the laboratory through the reaction of bromoform with sodium hypoiodite. The hypoiodite is typically generated in situ.

Experimental Protocol: Synthesis from Bromoform

This protocol is based on the reaction described in the literature for the synthesis of **dibromiodomethane** and other haloforms.

Materials:

- Bromoform (CHBr₃)
- Potassium iodide (KI)
- Sodium hypochlorite (NaOCl) solution (5.25%)
- Sodium hydroxide (NaOH)
- Deionized water
- Ice bath

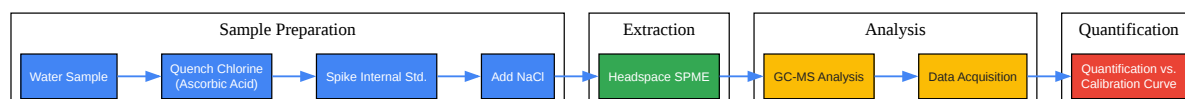
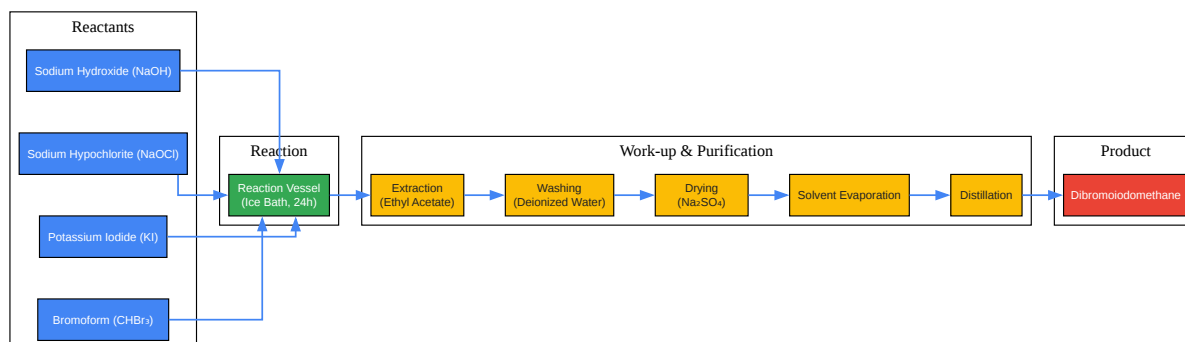
- Magnetic stirrer and stir bar
- Separatory funnel
- Round-bottom flask and distillation apparatus
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, prepare a mixture of bromoform and an alkaline solution of potassium iodide.
- Cool the flask in an ice bath.
- Slowly add a 5.25% sodium hypochlorite solution to the stirring mixture. The sodium hypochlorite reacts with potassium iodide in the alkaline solution to generate sodium hypoiodite in situ, which then reacts with bromoform.
- Allow the reaction to proceed for 24 hours with continuous stirring.
- After the reaction is complete, transfer the mixture to a separatory funnel.
- Extract the product with ethyl acetate.
- Wash the organic layer with deionized water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be further purified by distillation.

Note: This reaction produces **dibromiodomethane** as the major product, with trace amounts of bromodiodomethane and triiodomethane.

Synthesis Workflow Diagram



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References

- 1. pubs.acs.org [pubs.acs.org]

- 2. repository.library.noaa.gov [repository.library.noaa.gov]
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